molecular formula C9H9FN2O B1527215 2-(2-Amino-5-fluorophenoxy)propanenitrile CAS No. 1250797-65-9

2-(2-Amino-5-fluorophenoxy)propanenitrile

Cat. No.: B1527215
CAS No.: 1250797-65-9
M. Wt: 180.18 g/mol
InChI Key: FTXDAUIVIDZGDR-UHFFFAOYSA-N
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Description

2-(2-Amino-5-fluorophenoxy)propanenitrile is a chemical compound with the molecular formula C9H9FN2O. It has a molecular weight of 180.18 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FN2O/c1-6(5-11)13-9-4-7(10)2-3-8(9)12/h2-4,6H,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Polyimides

Research has demonstrated the synthesis of fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines, including compounds similar in structure to "2-(2-Amino-5-fluorophenoxy)propanenitrile". These polyimides exhibit outstanding mechanical properties, thermal stability, low dielectric constants, and high optical transparency. Such materials are promising for applications in electronics, aerospace, and as optoelectronic materials due to their low moisture absorption and excellent thermal and mechanical stability (Liming Tao et al., 2009).

Organosoluble and Light-Colored Fluorinated Polyimides

Another study involves the preparation of novel fluorinated diamine monomers, closely related to the query compound, used to synthesize polyimides with good solubility, high thermal resistance, and lower color intensity. These materials are applicable in the electronics industry where low dielectric constants and high thermal stability are crucial (Chin‐Ping Yang et al., 2005).

High-Performance Functional Phthalonitrile Resins

Research on fluorinated phthalonitrile resins indicates the synthesis of a monomer that, when cured, produces materials with exceptional thermal and thermo-oxidative stabilities. These resins, incorporating fluorinated compounds, demonstrate potential for use in aerospace and electronic packaging materials due to their outstanding thermal stability and low dielectric constant (Minjie Wu et al., 2020).

Safety and Hazards

For safety information and potential hazards associated with 2-(2-Amino-5-fluorophenoxy)propanenitrile, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-(2-amino-5-fluorophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-6(5-11)13-9-4-7(10)2-3-8(9)12/h2-4,6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXDAUIVIDZGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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